molecular formula C9H10FNO2 B13035752 (3S,4S)-4-Amino-6-fluorochroman-3-OL

(3S,4S)-4-Amino-6-fluorochroman-3-OL

Cat. No.: B13035752
M. Wt: 183.18 g/mol
InChI Key: IBSASLCZVJSMOO-APPZFPTMSA-N
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Description

(3S,4S)-4-Amino-6-fluorochroman-3-OL is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom and an amino group attached to a chroman ring system. The stereochemistry of the compound, indicated by the (3S,4S) configuration, plays a crucial role in its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Amino-6-fluorochroman-3-OL typically involves several steps, starting from readily available precursors. One common method involves the use of asymmetric synthesis techniques to ensure the correct stereochemistry. For example, the aldol reaction can be employed to form the chroman ring system with the desired stereochemistry

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the synthesis . Enzymatic methods can be particularly useful for achieving high enantioselectivity, which is crucial for the biological activity of the compound. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Amino-6-fluorochroman-3-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amino group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like mCPBA for epoxidation, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

(3S,4S)-4-Amino-6-fluorochroman-3-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3S,4S)-4-Amino-6-fluorochroman-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, modulating their activity. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-Amino-6-chlorochroman-3-OL: Similar in structure but with a chlorine atom instead of fluorine.

    (3S,4S)-4-Amino-6-bromochroman-3-OL: Contains a bromine atom instead of fluorine.

    (3S,4S)-4-Amino-6-iodochroman-3-OL: Features an iodine atom in place of fluorine.

Uniqueness

The presence of the fluorine atom in (3S,4S)-4-Amino-6-fluorochroman-3-OL imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. These properties make it particularly valuable in drug development, where fluorine substitution is often used to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

(3S,4S)-4-amino-6-fluoro-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C9H10FNO2/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-3,7,9,12H,4,11H2/t7-,9+/m1/s1

InChI Key

IBSASLCZVJSMOO-APPZFPTMSA-N

Isomeric SMILES

C1[C@H]([C@H](C2=C(O1)C=CC(=C2)F)N)O

Canonical SMILES

C1C(C(C2=C(O1)C=CC(=C2)F)N)O

Origin of Product

United States

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